Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate
CAS No.: 6265-87-8
Cat. No.: VC16114612
Molecular Formula: C16H20N2O7
Molecular Weight: 352.34 g/mol
* For research use only. Not for human or veterinary use.
![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate - 6265-87-8](/images/structure/VC16114612.png)
Specification
CAS No. | 6265-87-8 |
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Molecular Formula | C16H20N2O7 |
Molecular Weight | 352.34 g/mol |
IUPAC Name | diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate |
Standard InChI | InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) |
Standard InChI Key | WNUVFEVPHDQZBA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate, reflecting its esterified malonic acid core with two ethyl groups, an acetamido (-NHCOCH₃) substituent, and a 4-nitrobenzyl moiety. The molecular formula is C₁₆H₂₀N₂O₇, derived from the aggregation of functional groups:
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Propanedioate core: C₃H₂O₄
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Ethyl ester groups: 2 × C₂H₅ → C₄H₁₀
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Acetamido group: C₂H₄NO
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4-Nitrobenzyl group: C₇H₆NO₂
This formula aligns with structurally related compounds, such as diethyl 2-[(4-nitrophenyl)methyl]propanedioate (C₁₄H₁₇NO₆) and diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate (C₁₆H₂₂N₂O₅) , differing in the presence of nitro versus amino groups and the acetamido substitution.
CAS Registry and Synonyms
While no CAS number is explicitly listed for the nitro-substituted acetamido variant, its amino analog is registered under CAS 6335-21-3 . The nitro counterpart without the acetamido group, diethyl 2-[(4-nitrophenyl)methyl]propanedioate, is documented as CAS 7598-70-1 . Synonyms for related structures include:
Synthesis and Preparation
Reaction Pathways
The synthesis of diethyl acetamido[(4-nitrophenyl)methyl]propanedioate likely involves a multi-step process derived from malonate chemistry. A patent (CN104610082A) outlines a method for preparing diethyl acetamidomalonate, which serves as a foundational protocol :
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Nitrosation: Diethyl malonate reacts with sodium nitrite (NaNO₂) in an organic solvent (e.g., dichloromethane) under acidic conditions (acetic acid) at 0–5°C. This yields nitroso-diethyl malonate.
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Reductive Acylation: The nitroso intermediate undergoes reductive acylation with zinc powder in acetic acid and acetic anhydride, forming diethyl acetamidomalonate after recrystallization.
To introduce the 4-nitrophenylmethyl group, a Friedel-Crafts alkylation or nucleophilic substitution could be employed, leveraging the reactivity of the malonate backbone. For example, reacting diethyl acetamidomalonate with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate might facilitate the substitution.
Optimized Conditions
Key parameters from analogous syntheses include:
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Temperature: 35–60°C for nitrosation and reductive acylation .
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Molar Ratios:
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Solvents: Dichloromethane, chloroform, or toluene for nitrosation; acetic acid/acetic anhydride for acylation .
Physical and Chemical Properties
Thermodynamic Data
While direct measurements for the nitro-acetamido derivative are unavailable, extrapolations from related compounds suggest:
The nitro group’s electron-withdrawing nature likely increases thermal stability compared to the amino analog.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1340 cm⁻¹ (NO₂ symmetric stretch).
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NMR (¹H):
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δ 1.2–1.4 ppm (triplet, ethyl CH₃)
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δ 4.1–4.3 ppm (quartet, ethyl CH₂)
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δ 7.5–8.2 ppm (aromatic protons from nitrophenyl)
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δ 2.0 ppm (singlet, acetamido CH₃)
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Applications and Research Findings
Pharmaceutical Intermediates
Malonate esters are pivotal in synthesizing α-amino acids and heterocycles. The acetamido group enables peptide coupling, while the nitrobenzyl moiety serves as a photolabile protecting group. For instance, nitrobenzyl derivatives are used in prodrug activation under UV light .
Materials Science
The nitro group’s polarity enhances compatibility with polymers, suggesting applications in:
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Coating additives: Improving UV resistance and adhesion.
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Liquid crystals: Modifying dielectric properties.
Organic Synthesis
This compound may act as a bifunctional electrophile in Michael additions or alkylation reactions. Its malonate core facilitates cyclization reactions to form pyrrolidines or indoles.
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